N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide
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Overview
Description
“N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide” is a complex organic compound that features a cyano group, a cyclopropyl group, and a benzothiazole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzothiazole Moiety: Starting from 2-aminothiophenol, which undergoes cyclization with a suitable aldehyde or ketone to form the benzothiazole ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Cyclopropyl Group: Cyclopropyl groups can be introduced through cyclopropanation reactions, often involving carbenes or carbenoid intermediates.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the cyano-cyclopropyl intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, amines, and organometallic compounds can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
“N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide” may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide” would depend on its specific biological or chemical target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays, crystallography, and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- Examples include 2-aminobenzothiazole , cyclopropyl cyanide , and N-cyclopropylacetamide .
N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide: can be compared with other benzothiazole derivatives, cyano compounds, and cyclopropyl-containing molecules.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-10-19-13-6-5-12(7-14(13)22-10)18-8-15(21)20-16(2,9-17)11-3-4-11/h5-7,11,18H,3-4,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYILMNBZDIAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NCC(=O)NC(C)(C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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